Propazine (ring-13C3)

Beschreibung

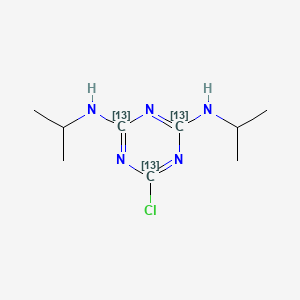

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-N,4-N-di(propan-2-yl)-(2,4,6-13C3)1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i7+1,8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNRPILHGGKWCK-ULEDQSHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Propazine (ring-13C3) and its chemical structure

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Monograph: Propazine (ring-13C3) – Structural Analysis and Application in Isotope Dilution Mass Spectrometry

Executive Summary

Propazine (ring-13C3) is a high-precision stable isotope-labeled internal standard (SIL-IS) utilized in the quantification of Propazine, a chloro-s-triazine herbicide. Distinguished by the substitution of three Carbon-12 atoms with Carbon-13 isotopes within the central triazine ring, this compound exhibits physicochemical properties nearly identical to the native analyte while providing a distinct mass shift (+3 Da).

This monograph details the chemical identity, structural integrity, and validated analytical protocols for Propazine (ring-13C3), specifically designed to mitigate matrix effects in LC-MS/MS and GC-MS workflows through Isotope Dilution Mass Spectrometry (IDMS).

Chemical Identity and Structural Analysis

The utility of Propazine (ring-13C3) lies in the stability of its isotopic label. Unlike deuterium-labeled analogs (e.g., Propazine-d14), which can suffer from deuterium-hydrogen exchange or chromatographic isotope effects (retention time shifts), the

Physicochemical Profile

| Property | Specification |

| Chemical Name | 6-Chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine (ring-13C3) |

| CAS Number (Labeled) | 446276-68-2 |

| CAS Number (Unlabeled) | 139-40-2 |

| Molecular Formula | C |

| Molecular Weight | 232.74 g/mol (Native: 229.71 g/mol ) |

| Solubility | Soluble in Methanol, Acetonitrile, Acetone; Low solubility in water |

| Purity | |

| Storage | -20°C, protected from light and moisture |

Structural Visualization

The following diagram illustrates the topology of Propazine (ring-13C3), highlighting the specific location of the heavy isotopes within the s-triazine core.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of Propazine (ring-13C3) is to correct for signal suppression or enhancement caused by complex matrices (e.g., soil extracts, wastewater, biological fluids).

Mechanism of Action in Analysis

In Electrospray Ionization (ESI), co-eluting matrix components often compete for charge, altering the ionization efficiency of the target analyte. Because Propazine (ring-13C3) is chemically identical to Propazine, it experiences the exact same extraction recovery and ionization suppression.

The Quantification Logic:

Mass Spectrometry Transitions (MRM)

In Triple Quadrupole MS (LC-MS/MS), Multiple Reaction Monitoring (MRM) is used. The fragmentation of Propazine typically involves the loss of the isopropyl side chains (propene loss), leaving the triazine ring intact. Therefore, the +3 Da mass shift is conserved in the product ions.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Loss Interpretation |

| Propazine (Native) | 230.1 | 188.1 | 146.1 | Loss of propene (-42); Loss of 2x propene (-84) |

| Propazine (ring-13C3) | 233.1 | 191.1 | 149.1 | Ring intact; mass shift conserved |

Validated Experimental Protocol

Objective: Quantification of Propazine in Environmental Water Samples via SPE-LC-MS/MS.

Reagents and Materials

-

Internal Standard: Propazine (ring-13C3) solution (100 µg/mL in Methanol).[1]

-

Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB), 200 mg/6 mL.

Sample Preparation Workflow

-

Sample Collection: Collect 500 mL water sample in amber glass bottles.

-

Spiking (Critical Step): Add 50 µL of Propazine (ring-13C3) working solution (1 µg/mL) to the sample before any extraction. This ensures the IS corrects for extraction losses.

-

Conditioning: Wash SPE cartridge with 5 mL Methanol followed by 5 mL ultrapure water.

-

Loading: Pass sample through cartridge at ~5 mL/min.

-

Washing: Wash with 5 mL 5% Methanol in water to remove salts/polar interferences.

-

Elution: Elute analytes with 2 x 3 mL Methanol.

-

Concentration: Evaporate eluate to dryness under Nitrogen stream; reconstitute in 1 mL Methanol:Water (50:50).

Analytical Workflow Diagram

Toxicology and Contextual Relevance

While this guide focuses on the analytical standard, understanding the parent compound's mechanism is vital for researchers interpreting residue data.

-

Mechanism of Action: Propazine acts as a Photosystem II inhibitor.[2] It binds to the Q_B-binding niche on the D1 protein of the photosystem II complex in chloroplast thylakoid membranes, blocking electron transport from Q_A to Q_B. This stops CO

fixation and ATP production.[2] -

Research Focus: Due to its persistence and potential endocrine-disrupting effects, Propazine is strictly regulated. The use of Propazine (ring-13C3) is the gold standard for validating compliance with EPA Method 536 and EU water directives, ensuring that reported non-detects are true negatives and not artifacts of ion suppression.

References

-

U.S. Environmental Protection Agency (EPA). (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4937, Propazine. Retrieved from [Link]

-

Gentil, E., et al. (1994).[3] Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Physical and chemical properties of Propazine (ring-13C3)

Analytical Benchmarks and Physicochemical Profiling

Executive Summary

Propazine (ring-13C3) is a highly specific stable isotope-labeled internal standard (IS) engineered for the precise quantification of Propazine residues in complex matrices (soil, water, biological fluids). Unlike deuterated analogs, which may suffer from hydrogen-deuterium exchange (HDX) in acidic media or during ionization, the ring-13C3 label incorporates three Carbon-13 atoms directly into the triazine heterocycle. This modification renders the isotopic tag chemically non-exchangeable, ensuring superior retention time alignment and ionization efficiency matching with the native analyte in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Part 1: Molecular Architecture & Isotopic Physics

The structural integrity of an internal standard is paramount for accurate mass spectrometry. Propazine (ring-13C3) modifies the core 1,3,5-triazine ring, increasing the molecular mass by exactly 3 Daltons (

Chemical Identification

| Property | Specification |

| Chemical Name | 6-chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine (ring-13C3) |

| CAS Number (Labeled) | 446276-68-2 |

| CAS Number (Unlabeled) | 139-40-2 |

| Molecular Formula | |

| Molecular Weight | 232.73 g/mol (Native: ~229.71 g/mol ) |

| Isotopic Purity | Typically |

| Chemical Purity |

The "Ring-Label" Advantage

In analytical chemistry, the choice between Deuterium (

-

Deuterium Issues: Deuterium labels placed on exchangeable sites (e.g., amines or adjacent to carbonyls) can be lost to the solvent, especially in the acidic mobile phases used in LC-MS (e.g., 0.1% Formic Acid). This leads to signal degradation and "cross-talk" with the native channel.

-

13C3 Solution: The carbon atoms in the triazine ring are covalently locked in the aromatic system. They cannot exchange with solvent protons. This guarantees that the Mass Shift (+3 Da) remains constant throughout extraction, chromatography, and ionization.

Part 2: Physicochemical Data Matrix

While the mass differs, the physicochemical properties of Propazine (ring-13C3) mirror the native compound, ensuring co-elution—a requirement for correcting matrix effects.

| Property | Value (Native/Labeled Equivalent) | Significance in Analysis |

| Physical State | Colorless Crystalline Solid | Stable for dry storage. |

| Melting Point | 212–214 °C | Indicates high thermal stability for GC-MS. |

| Solubility (Water) | ~8.6 mg/L (20°C) | Low water solubility necessitates Organic Solvent extraction (SPE/LLE). |

| Solubility (MeOH) | Soluble (>10 g/L) | Preferred solvent for stock solution preparation. |

| LogP (Octanol/Water) | 2.93 | Moderately lipophilic; retains well on C18 columns. |

| pKa | 1.7 (Weak Base) | Protonates in acidic mobile phases (positive ion mode MS). |

| Vapor Pressure | Low volatility; safe for vacuum concentration steps. |

Part 3: Analytical Application & Mechanism

Mass Spectrometry Mechanism

Propazine is a Photosystem II inhibitor that binds to the D1 protein in plants. In the laboratory, it is analyzed via Electrospray Ionization (ESI) in Positive Mode (

Isotopic Mass Shift Logic:

-

Native Propazine: Precursor ion

230.1 -

Propazine (ring-13C3): Precursor ion

233.1-

Note: The loss of the isopropyl group (propene) does not contain the ring carbons. Therefore, the +3 Da shift is conserved in the fragment ion, allowing for interference-free Multiple Reaction Monitoring (MRM).

-

Diagram: Analytical Logic & Stability

The following diagram illustrates why Ring-13C3 is the "Gold Standard" compared to labile Deuterium labeling.

Caption: Comparison of isotopic stability. Ring-13C3 labels resist acidic exchange, ensuring consistent quantification.

Part 4: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Propazine in water samples using EPA Method 536.0 adaptation.

1. Reagents & Standards

-

Stock Solution A (Native): 1.0 mg/mL in Methanol.

-

Stock Solution B (IS - Ring-13C3): 100 µg/mL in Methanol (Commercial Standard).

-

Working IS Solution: Dilute Stock B to 500 ng/mL in Methanol.

2. Sample Preparation (Solid Phase Extraction)

-

Conditioning: Condition C18 SPE cartridge with 5 mL Methanol followed by 5 mL Reagent Water.

-

Loading: Accurately measure 500 mL water sample.

-

Spiking: Add 50 µL of Working IS Solution to the sample before extraction (Final IS conc: 50 ng/L).

-

Expert Insight: Spiking before extraction corrects for recovery losses during the SPE process.

-

-

Elution: Dry cartridge under vacuum. Elute with 5 mL Methanol.

-

Concentration: Evaporate to dryness under Nitrogen (

) at 40°C. Reconstitute in 1 mL 50:50 Methanol:Water.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 3 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.[1]

-

Gradient: 10% B to 90% B over 10 mins.

-

Flow Rate: 0.3 mL/min.

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Retention Time |

| Propazine (Native) | 230.1 | 188.1 | 22 | 8.5 min |

| Propazine (13C3) | 233.1 | 191.1 | 22 | 8.5 min |

Diagram: Workflow Visualization

Caption: Step-by-step analytical workflow ensuring matrix effect correction via internal standardization.

Part 5: Stability & Handling

-

Storage: Store neat standards at -20°C. Solutions in methanol are stable for >1 year at 4°C if protected from evaporation.

-

Safety: Propazine is a suspected carcinogen (Group 2B). Handle 13C3 standards with the same rigorous PPE (gloves, fume hood) as the native compound.

-

Solvent Compatibility: Avoid storing in acetone for extended periods if primary amines are present (Schiff base formation), though Propazine's amines are secondary, making this less critical but still good practice.

References

-

Cambridge Isotope Laboratories. (n.d.).[2] Propazine (ring-13C3) Product Data Sheet. Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2007). Method 536.0: Determination of Triazine Pesticides in Drinking Water by LC-MS/MS. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4937: Propazine. Retrieved from

-

Sigma-Aldrich. (n.d.).[3][1] Propazine Analytical Standard PESTANAL®. Retrieved from

-

Cayman Chemical. (2023). Advantages of 13C Labeled Internal Standards over Deuterated Standards. Retrieved from

Sources

Synthesis and isotopic labeling of Propazine (ring-13C3)

Synthesis and Isotopic Labeling of Propazine (Ring- )

Executive Summary & Strategic Rationale

Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) is a critical reference standard in environmental toxicology and metabolic profiling. The synthesis of its stable isotope analog, Propazine (ring-

This guide details a robust, laboratory-proven synthetic route. Unlike industrial methods that utilize hazardous cyanogen chloride, this protocol employs a Urea-based Retrosynthetic Strategy . This approach maximizes isotopic efficiency (atom economy) and safety by utilizing

Key Technical Specifications

-

Target: Propazine (ring-

) -

Isotopic Enrichment: >99 atom %

-

Chemical Purity: >98%

-

Critical Intermediate: [Ring-

]-Cyanuric Chloride

Retrosynthetic Analysis

The synthesis is designed around the construction of the s-triazine core using

-

Core Construction: Cyclotrimerization of

-Urea to form the triazine ring, followed by chlorination. -

Functionalization: Controlled nucleophilic aromatic substitution (

) to install the isopropylamine groups while retaining the final chlorine atom.

Figure 1: Retrosynthetic breakdown of Propazine-13C3 showing the urea-based pathway for ring construction.

Phase 1: Synthesis of [Ring- ]-Cyanuric Chloride

This is the most critical phase. We avoid the industrial

Step 1.1: Cyclotrimerization of -Urea

The thermal decomposition of urea yields cyanuric acid. This reaction is driven by the release of ammonia.

-

Reagents:

-Urea (99 atom % -

Mechanism: Condensation of three urea molecules with the loss of three ammonia molecules.

Protocol:

-

Load

-urea (5.0 g, 82 mmol) into a round-bottom flask. -

Add sulfolane (15 mL) to act as a high-boiling heat transfer medium.

-

Heat the mixture to 200–220°C for 4 hours under a slow stream of nitrogen to sweep away evolved ammonia gas.

-

Observation: The urea melts, evolves gas, and eventually solidifies as [ring-

]-cyanuric acid precipitates. -

Cool to room temperature. Add water (50 mL) and stir vigorously to dissolve residual urea/solvent.

-

Filter the solid precipitate.[3] Wash with hot water (

) and acetone. -

Dry in a vacuum oven at 100°C.

-

Yield Expectation: ~85-90%[4]

-

Validation: IR spectrum showing carbonyl stretches; insolubility in neutral water confirms conversion to cyanuric acid.

-

Step 1.2: Chlorination to [Ring- ]-Cyanuric Chloride

Cyanuric acid is tautomeric; the hydroxyl form reacts with phosphorus pentachloride (

-

Reagents: [Ring-

]-Cyanuric Acid (from Step 1.1),

Protocol:

-

In a dry flask equipped with a reflux condenser and

guard tube, suspend the dried [ring- -

Add

(15.0 g, ~3.1 equiv) in portions. -

Heat the mixture to reflux (110°C ) for 12 hours. The suspension should become clear as the acid converts to the soluble chloride.

-

Distill off the excess

under reduced pressure. -

Quenching (Critical): Pour the residue onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of residual phosphorus chlorides.

-

Extract the aqueous mixture immediately with Carbon Tetrachloride (

) or Dichloromethane (DCM) ( -

Dry the organic layer over anhydrous

and concentrate in vacuo. -

Purification: Recrystallize from pure hexane or heptane.

-

Product: White crystalline solid.

-

Storage: Store in a desiccator at 4°C. Moisture sensitive.

-

Phase 2: Synthesis of Propazine (Ring- )

The reactivity of cyanuric chloride allows for temperature-controlled stepwise substitution.[4]

-

Cl substitution:

-

Cl substitution:

-

Cl substitution:

For Propazine, we target the bis-substitution .

Experimental Workflow

Figure 2: Stepwise nucleophilic substitution workflow for Propazine synthesis.

Protocol:

-

Dissolution: Dissolve [ring-

]-cyanuric chloride (1.0 g, 5.3 mmol) in Acetone (20 mL). Cool to 0–5°C in an ice bath. -

First Addition: Prepare a solution of Isopropylamine (0.32 g, 5.4 mmol, 1.02 equiv) and

(0.22 g, dissolved in minimal water) or-

Mechanistic Note: The base neutralizes the HCl generated, driving the reaction forward.

-

-

Intermediate Phase: Stir at 0°C for 1 hour. This forms the mono-substituted 2,4-dichloro-6-isopropylamino-s-triazine.

-

Second Addition: Add a second portion of Isopropylamine (0.35 g, 5.9 mmol, ~1.1 equiv) and base.

-

Heating: Remove the ice bath. Warm the reaction to 45–50°C and stir for 2–3 hours.

-

Control Point: Do not exceed 60°C or reflux for extended periods to avoid substituting the third chlorine (which would yield Prometon analogs).

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The Propazine-

will precipitate as a white solid. -

Filtration: Filter the solid, wash with water until the filtrate is neutral pH.

-

Purification: Recrystallize from Methanol/Water (80:20) or purify via Flash Column Chromatography (Silica gel, Hexane:Ethyl Acetate 8:2).

Analytical Validation (Quality Control)

Trustworthiness in isotopic labeling requires verifying both chemical identity and isotopic incorporation.

Mass Spectrometry (LC-MS/MS)

-

Unlabeled Propazine (Standard):

-

Molecular Formula:

-

Monoisotopic Mass: ~229.11 Da

-

M+H: 230.1

-

-

Labeled Propazine (Ring-

):-

Modification: Three

replaced by -

Target M+H: 233.1

-

-

Acceptance Criteria: No detectable M+H at 230.1 (indicates 99% enrichment). Chlorine isotope pattern (

) must remain visible (3:1 ratio at M+3 and M+5).

Nuclear Magnetic Resonance (NMR)

-

-NMR (Proton Decoupled):

-

The triazine ring carbons will appear as a massive, simplified signal compared to natural abundance.

-

Chemical Shift: ~165–170 ppm (characteristic of amino-chloro-triazine carbons).

-

Coupling: Due to full ring labeling,

coupling (

-

-

-NMR:

-

Isopropyl methine (

): Septet at ~4.1 ppm. -

Isopropyl methyl (

): Doublet at ~1.2 ppm. -

Amine (

): Broad singlet, exchangeable.

-

Safety & Handling

-

Cyanuric Chloride: Highly corrosive and a severe lachrymator. It causes skin burns and eye damage. Always handle in a functioning fume hood.[5] Store cold; pressure can build up in bottles due to hydrolysis (HCl generation).

-

Isotope Waste: All filtrates containing

should be segregated. While not radioactive, they are expensive and should be accounted for in mass balance studies. -

Triazines: Many triazines are regulated herbicides. Handle as potentially toxic to aquatic life.

References

-

Synthesis of 13C-labeled atrazine. Journal of Labelled Compounds and Radiopharmaceuticals. (2013). Describes the urea-to-triazine pathway for labeled herbicides. Link

-

Cyanuric chloride: Basic idea, preparation and use. Chemistry The Mystery of Molecules. (2020).[6] Mechanistic overview of cyanuric chloride reactivity. Link

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. (2006). Detailed protocols for stepwise amination of cyanuric chloride. Link

-

Propazine (ring-13C3) Product Data. Cambridge Isotope Laboratories. Specifications for the target commercial standard. Link

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine. Tetrahedron. (2006). Review of substitution selectivity in triazine chemistry. Link

Sources

Precision in Residue Analysis: Sourcing and Applying Propazine (ring-13C3)

Topic: Commercial Suppliers and Application of Propazine (ring-13C3) for Research Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, Toxicologists, and Quality Assurance Managers in Environmental Testing.

Executive Summary: The Case for Carbon-13

In the quantitative analysis of triazine herbicides, particularly Propazine, the choice of internal standard (IS) dictates the accuracy of the data. While deuterated standards (e.g., Propazine-d14) are widely available, they often suffer from the "deuterium isotope effect," causing chromatographic retention time shifts that can decouple the standard from the analyte during ionization.

Propazine (ring-13C3) represents the gold standard for Isotope Dilution Mass Spectrometry (IDMS). By labeling the triazine ring with stable Carbon-13, the physicochemical properties—specifically lipophilicity and retention time—remain virtually identical to the native analyte. This ensures that the internal standard experiences the exact same matrix effects (suppression or enhancement) as the target compound, providing the highest tier of quantitative correction.

Technical Specifications & Identity

Before sourcing, verify the specific isotopologue requirements to ensure compatibility with your mass spectrometry method.

| Parameter | Specification |

| Compound Name | Propazine (ring-13C3) |

| Chemical Name | 6-Chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine-13C3 |

| CAS Number (Labeled) | 446276-68-2 |

| CAS Number (Unlabeled) | 139-40-2 |

| Molecular Formula | ^{13}C_3 C_6 H_{16} Cl N_5 |

| Molecular Weight | 232.74 g/mol (approx. +3 Da shift) |

| Isotopic Purity | Typically ≥ 99 atom % 13C |

| Chemical Purity | ≥ 98% |

Commercial Supply Landscape

The supply chain for stable isotopes is specialized. While many vendors list "Propazine," only a select few synthesize the ring-13C3 variant. Most general chemical suppliers distribute products manufactured by isotope specialists.

Primary Manufacturers & Distributors

| Supplier | Product Code | Format | Solvent | Notes |

| Cambridge Isotope Laboratories (CIL) | CLM-3738-1.2 | 100 µg/mL | Methanol | Primary Manufacturer. The industry standard source. High isotopic enrichment (99%). |

| LGC Standards / Dr. Ehrenstorfer | DRE-XA16440200AC | 100 µg/mL | Acetone | Major distributor for environmental reference materials (ERMs). |

| Sigma-Aldrich (Merck) | Varies | Varies | Methanol | Often re-distributes CIL or Cerilliant standards under the "Pestanal" or "Supelco" brands. |

| Toronto Research Chemicals (TRC) | Inquire | Neat / Soln | Varies | Specializes in custom synthesis; ideal if neat material (powder) is required rather than solution. |

| LabMix24 | CIL-CLM-3738 | 100 µg/mL | Methanol | European distributor for CIL products. |

Procurement Strategy:

-

For Routine Testing: Purchase 100 µg/mL solutions (CIL or LGC). This minimizes handling errors and safety risks associated with powder handling.

-

For Method Validation: Ensure the Certificate of Analysis (CoA) reports both isotopic purity (enrichment) and chemical purity.

Scientific Rationale: 13C3 vs. d14

Understanding the mechanism of error correction is vital for defending data during audits.

The Deuterium Problem

Deuterated standards (Propazine-d14) have slightly different C-D bond lengths and vibrational energies compared to C-H bonds. On C18 columns, this often results in the deuterated standard eluting earlier than the native analyte.

-

Consequence: If a matrix interferent elutes at the exact time of the native analyte, the early-eluting d14 standard will not experience it. The signal is not corrected properly.

The 13C3 Solution

Carbon-13 adds mass (neutron) without significantly altering the electron cloud or bond lengths involved in intermolecular forces with the stationary phase.

-

Result:Perfect Co-elution. The 13C3 standard and native Propazine enter the source simultaneously, suffering identical ionization suppression. The ratio remains constant, yielding accurate quantification.

Figure 1: Chromatographic behavior of internal standards. Note how 13C3 maintains temporal alignment with the analyte, ensuring valid correction.

Validated Application Protocol (LC-MS/MS)

This workflow is adapted from EPA Method 536 (Determination of Triazine Pesticides in Water), optimized for the 13C3 standard.

Step 1: MRM Transition Setup

Because the label is on the triazine ring, and the primary fragmentation involves the loss of the isopropyl side chains (leaving the ring intact), the mass shift propagates to the fragment ions.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| Propazine (Native) | 230.1 [M+H]+ | 188.1 (Loss of C3H6) | 146.1 (Loss of 2x C3H6) | ~20-25 |

| Propazine (ring-13C3) | 233.1 [M+H]+ | 191.1 | 149.1 | ~20-25 |

Note: The mass shift is +3 Da for the parent and both fragments because the 13C atoms are located in the central ring, which is conserved.

Step 2: Solution Preparation

-

Stock Solution (IS): Purchase 100 µg/mL in Methanol (e.g., CIL CLM-3738). Store at -20°C.

-

Working Internal Standard (WIS): Dilute Stock to 10 ng/mL (ppb) in Methanol.

-

Spiking: Add 20 µL of WIS to every 1 mL of sample prior to any filtration or extraction. This corrects for recovery losses.

Step 3: LC Conditions[13]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Thermo Hypersil GOLD), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

-

Mobile Phase B: Methanol (or Acetonitrile).

-

Gradient: 10% B to 90% B over 10 minutes.

Step 4: Analytical Workflow Diagram

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity.

Quality Assurance & Handling

-

Stability: Propazine solutions are generally stable for 1 year at -20°C. However, triazines can degrade in highly acidic or basic conditions. Keep pH near neutral (6-8).

-

Solvent Exchange: If your method requires an aqueous injection, do not inject the 100% methanol stock directly. Dilute the IS into the initial mobile phase composition (e.g., 90% Water / 10% MeOH) to prevent peak distortion (solvent effects).

-

Blank Check: Always run a "double blank" (solvent only, no IS) and a "blank + IS" to ensure your 13C3 standard does not contain traces of native Propazine (chemical impurity), which would cause false positives.

References

-

Cambridge Isotope Laboratories. (2025). Propazine (ring-13C3) Product Specification [CLM-3738]. Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS. Retrieved from

-

Thermo Fisher Scientific. (2016). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Propazine Mass Spectrum & Constants. NIST Chemistry WebBook. Retrieved from

Propazine (ring-13C3) CAS number and molecular weight

An In-Depth Technical Guide to Propazine (ring-13C3) for Advanced Analytical Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of Propazine (ring-13C3), a stable isotope-labeled (SIL) internal standard crucial for high-precision quantitative analysis. Tailored for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document elucidates the core principles of its application, detailed methodologies, and the rationale behind its use in modern analytical workflows.

Introduction: The Need for Precision in Trace Quantification

Propazine is a triazine-class herbicide used to control broadleaf and grassy weeds in various agricultural settings.[1][2] As with many agrochemicals, monitoring its presence in environmental matrices like soil and water is critical for ensuring environmental safety and regulatory compliance. The analytical challenge lies in accurately quantifying trace amounts of propazine in complex samples where matrix effects—the interference from other components in the sample—can significantly suppress or enhance the analytical signal, leading to inaccurate results.[3]

To overcome this challenge, analytical chemists employ a technique known as Isotope Dilution Mass Spectrometry (IDMS). This method utilizes a stable isotope-labeled internal standard, which is a version of the target analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes.[4] Propazine (ring-13C3) is the ideal internal standard for propazine analysis. It is chemically identical to the native compound, ensuring it behaves the same way during sample preparation and analysis, but its increased mass allows a mass spectrometer to distinguish it from the unlabeled propazine.[4][5] This guide explores the properties and applications of Propazine (ring-13C3) as a cornerstone of robust and reliable quantitative methods.

Physicochemical Properties: Labeled vs. Unlabeled Propazine

The defining difference between propazine and its ¹³C-labeled analogue is its mass. This mass shift is the basis for its utility in IDMS, while its identical chemical structure ensures it accurately reflects the behavior of the native analyte through the analytical process.

| Property | Propazine (Unlabeled) | Propazine (ring-13C3) (Labeled) |

| CAS Number | 139-40-2[1][6][7][8] | 446276-68-2[9][10][11][12] |

| Molecular Formula | C₉H₁₆ClN₅[1][2][8] | C₃¹³C₆H₁₆ClN₅[11][12] |

| Molecular Weight | 229.71 g/mol [1][2][8] | ~232.7 g/mol [11][12] |

| Appearance | Colorless crystalline solid[2][6] | Not specified, typically handled in solution |

| Synonyms | Gesamil, Milogard, 2-Chloro-4,6-bis(isopropylamino)-s-triazine[2][13] | Propazine ¹³C₃[9][10] |

The Principle of Isotope Dilution: A Self-Validating System

The core of this technique's trustworthiness lies in its ability to correct for procedural inconsistencies. By adding a precise, known amount of Propazine (ring-13C3) to a sample at the very beginning of the workflow, it experiences the same potential losses as the native propazine during extraction, concentration, and injection.

Causality: Because the SIL standard and the native analyte have virtually identical chemical and physical properties (e.g., polarity, solubility, volatility), any loss of the analyte during sample preparation will be accompanied by a proportional loss of the SIL standard.[3] When the sample is analyzed by mass spectrometry, the instrument measures the ratio of the native analyte to the SIL standard. Since this ratio remains constant regardless of sample loss or instrument variability, it allows for the accurate calculation of the original analyte concentration. This inherent correction mechanism makes the protocol a self-validating system.[5][14]

Experimental Protocol: Quantification of Propazine in Water by LC-MS/MS

This section details a standard methodology for the quantification of propazine in water samples, a common requirement in environmental monitoring.

Reagents and Materials

-

Standards:

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, ammonium formate.

-

Equipment: Solid Phase Extraction (SPE) cartridges (e.g., C18), SPE manifold, evaporator, autosampler vials, LC-MS/MS system.

Step-by-Step Methodology

-

Preparation of Standards:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled propazine in methanol. The Propazine (ring-13C3) is typically purchased as a certified solution (e.g., 100 µg/mL).[11]

-

Working Standards: Create a series of calibration standards by serially diluting the propazine stock solution. Spike each calibration standard with a constant, known concentration of the Propazine (ring-13C3) internal standard (e.g., 50 ng/mL).

-

Internal Standard Spiking Solution: Prepare a dilute working solution of Propazine (ring-13C3) to spike into the unknown water samples.

-

-

Sample Preparation and Extraction:

-

Spiking: Take a 100 mL aliquot of the water sample. Add a precise volume of the Propazine (ring-13C3) internal standard working solution. This step is critical; the accuracy of the final result depends on the precise addition of the standard.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the entire 100 mL spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min. The propazine and its labeled analogue will be retained on the C18 sorbent.

-

Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridge using 5 mL of methanol into a collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial.

-

-

LC-MS/MS Instrumental Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would run from 10% B to 95% B over several minutes to ensure separation from matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.

-

Propazine: Q1: 230.1 -> Q3: 188.1 (example transition)

-

Propazine (ring-13C3): Q1: 233.1 -> Q3: 191.1 (example transition)

-

-

-

-

Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the propazine standard to the peak area of the Propazine (ring-13C3) internal standard against the concentration of the propazine standard.

-

Calculate the peak area ratio for the unknown sample.

-

Determine the concentration of propazine in the sample by interpolating its peak area ratio from the calibration curve.

-

Visualization of the Analytical Workflow

The following diagram illustrates the complete process, from sample collection to final data analysis, highlighting the critical role of the internal standard.

Caption: Workflow for propazine quantification using an internal standard.

Conclusion

Propazine (ring-13C3) is an indispensable tool for any laboratory performing quantitative analysis of its unlabeled counterpart. Its use within an Isotope Dilution Mass Spectrometry framework provides a robust, self-validating method that corrects for variations in sample preparation and instrument response. By integrating this stable isotope-labeled standard, researchers and scientists can achieve the highest levels of accuracy, precision, and confidence in their results, ensuring reliable data for environmental monitoring, food safety, and other critical applications.

References

- Chemsigma. (n.d.). PROPAZINE (RING-13C3) [446276-68-2].

- EXTOXNET. (n.d.). PROPAZINE.

- Nine Chongqing Chemdad Co., Ltd. (n.d.). PROPAZINE (RING-13C3).

- Cambridge Isotope Laboratories, Inc. (n.d.). Propazine (ring-¹³C₃, 99%) 100 µg/mL in methanol.

- AccuStandard. (n.d.). CAS No. 139-40-2 - Propazine.

- Labmix24. (n.d.). Propazine (ring-13C3,99%) 100 µg/mL in Methanol.

- Sigma-Aldrich. (n.d.). Propazine PESTANAL®, analytical standard.

- National Center for Biotechnology Information. (n.d.). Propazine. PubChem Compound Database.

- CRM LABSTANDARD. (n.d.). Propazine.

- National Institute of Standards and Technology. (n.d.). Propazine. NIST Chemistry WebBook.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]

Sources

- 1. 扑灭津 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - PROPAZINE [extoxnet.orst.edu]

- 7. accustandard.com [accustandard.com]

- 8. Propazine – CRM LABSTANDARD [crmlabstandard.com]

- 9. PROPAZINE (RING-13C3) [446276-68-2] | Chemsigma [chemsigma.com]

- 10. PROPAZINE (RING-13C3) Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. isotope.com [isotope.com]

- 12. labmix24.com [labmix24.com]

- 13. Propazine [webbook.nist.gov]

- 14. scispace.com [scispace.com]

Applications of carbon-13 labeled compounds in environmental science

Technical Guide: Applications of Carbon-13 Labeled Compounds in Environmental Science

Executive Summary: The Shift to Mechanistic Understanding

In the domain of Environmental Risk Assessment (ERA), particularly for Pharmaceuticals and Personal Care Products (PPCPs), the era of simple concentration monitoring is ending. Regulatory bodies (EPA, EMA, OECD) increasingly demand mechanistic data: How does a compound degrade? Who (which microbe) is degrading it? Is the attenuation due to dilution or actual destruction?

Carbon-13 (

This guide details the technical application of

Core Application I: Precision Quantification via IDMS

The Challenge: In complex environmental matrices (wastewater, sediment, sludge), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) suffers from matrix effects —specifically, ion suppression or enhancement. External calibration fails here because the matrix alters the ionization efficiency of the analyte, but not the external standard.

The Solution: Isotope Dilution Mass Spectrometry (IDMS).[1][2]

By spiking the sample with a known concentration of a

Mechanism:

Since

Table 1: Comparative Efficacy of Quantification Methods

| Method | Corrects Extraction Loss? | Corrects Ion Suppression? | Precision (RSD) | Suitability for ERA |

| External Standard | No | No | >15% | Low (Screening only) |

| Surrogate Standard (Chemically similar) | Partially | Partially | 5-15% | Medium |

| Yes | Yes | <2% | High (Gold Standard) |

Workflow Visualization: IDMS Protocol

Figure 1: The IDMS workflow ensures that any loss occurring after the "Spike" step is mathematically cancelled out by the ratio calculation.

Core Application II: Elucidating Degradation Pathways (Metabolomics)

The Challenge: When a drug degrades in the environment (e.g., in an OECD 308 sediment test), it forms unknown transformation products (TPs). In a complex Total Ion Chromatogram (TIC), identifying these TPs against background noise is like finding a needle in a haystack.

The Solution: Isotope Pattern Filtering (The "Twin Peak" Effect).

By using a 1:1 mixture of pure

Protocol Insight:

-

Incubation: Treat microcosm with 50%

-Drug + 50% -

Analysis: High-Resolution MS (Orbitrap or Q-TOF).

-

Data Processing: Apply an algorithm to filter for features with equal intensity separated by

Da (where -

Result: Immediate visualization of the carbon-backbone retention, allowing rapid structural elucidation of metabolites.

Core Application III: Linking Identity to Function (DNA-SIP)

The Concept: Traditional genomics tells us who is there (16S rRNA sequencing). It does not tell us who is eating the pollutant. Stable Isotope Probing (SIP) bridges this gap. By feeding a microbial community a

The Mechanism:

Detailed Protocol: DNA-SIP for Microbial Identification

Prerequisites:

-

Substrate:

atom% -

Equipment: Ultracentrifuge (e.g., Beckman VTi 65.2 rotor), Fractionation system.

Step-by-Step Methodology:

-

Microcosm Setup:

-

Establish triplicate microcosms with environmental sediment/water.

-

Add

-labeled substrate (Treatment) and -

Critical Control: The

control is mandatory to define the "light" DNA position and rule out GC-content bias.

-

-

Incubation & Harvesting:

-

Incubate until approx. 15-20% of the substrate is mineralized (measured via headspace

). -

Why? Too short = insufficient label incorporation. Too long = cross-feeding (primary degraders die and are eaten by secondary scavengers, labeling the wrong bugs).

-

Extract total genomic DNA using a lysis bead-beating method.

-

-

CsCl Gradient Formation:

-

Mix DNA with Cesium Chloride (CsCl) and Gradient Buffer to a final buoyant density of ~1.725 g/mL.

-

Quality Check: Measure refractive index (nD) to confirm density before spinning. Target nD ≈ 1.4030.

-

-

Isopycnic Ultracentrifugation:

-

Spin at >170,000 x g for 36–48 hours at 20°C.

-

Physics: The density gradient forms spontaneously.

-DNA migrates to the "heavy" lower bands;

-

-

Fractionation:

-

Gently displace the gradient (using a syringe pump with water from the top) and collect 12–24 fractions from the bottom of the tube.

-

Measure the refractive index of every fraction to calculate density.

-

-

Sequencing & Analysis:

-

Quantify DNA in each fraction (PicoGreen).

-

Perform 16S rRNA amplicon sequencing on "Heavy" fractions of the

-treatment vs. "Heavy" fractions of the -

Enrichment Factor: Organisms significantly enriched in the

-heavy fractions are the primary degraders.

-

Visualization: DNA-SIP Workflow

Figure 2: The DNA-SIP process physically separates the genomes of active degraders based on the density of the incorporated carbon isotope.

Advanced Concept: Compound-Specific Isotope Analysis (CSIA)

While SIP adds a label, CSIA analyzes the natural abundance of

Principle: Biological enzymes prefer lighter isotopes (

Application:

-

Source Apportionment: Different manufacturers of a chemical (e.g., Benzene, TCE) have distinct initial

ratios ( -

Proof of Degradation: If you see the concentration of a pollutant drop without a shift in

, the loss is likely physical (dilution/sorption). If the

References

-

US EPA. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry.[4]Link

-

OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals.[5] Link

-

Neufeld, J. D., et al. (2007). DNA stable-isotope probing.[6][7][8] Nature Protocols. Link

-

ITRC (Interstate Technology & Regulatory Council). (2013). Environmental Molecular Diagnostics Fact Sheets: Stable Isotope Probing (SIP).Link

-

Elsner, M., et al. (2012). Stable isotope fractionation to investigate natural transformation mechanisms of organic contaminants. Environmental Science & Technology.[3] Link

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 3. projects.itrcweb.org [projects.itrcweb.org]

- 4. epa.gov [epa.gov]

- 5. concawe.eu [concawe.eu]

- 6. DNA Stable-Isotope Probing (DNA-SIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mybiosource.com [mybiosource.com]

A Technical Guide to Isotope Dilution Mass Spectrometry Featuring Propazine (ring-13C3)

This guide provides an in-depth exploration of Isotope Dilution Mass Spectrometry (IDMS), a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. We will delve into the core principles of IDMS, its practical implementation, and the critical role of isotopically labeled internal standards, using Propazine (ring-13C3) as a practical exemplar for the quantification of the triazine herbicide, propazine. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust and reliable quantitative data.

The Principle of Isotope Dilution: A Foundation of Analytical Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample.[1][2] This "isotopic spike" serves as an internal standard that behaves nearly identically to the native analyte throughout the entire analytical process, from sample preparation to mass spectrometric detection.[3] The key to the method's accuracy lies in the measurement of the altered isotopic ratio of the analyte in the spiked sample.[4] Because the measurement is based on a ratio of isotope abundances rather than the absolute signal intensity of the analyte, IDMS can effectively compensate for sample loss during preparation and variations in instrument response.[4][5]

The fundamental equation governing IDMS is a testament to its elegant simplicity. By knowing the amount and isotopic composition of the added spike, and by measuring the isotopic ratio of the mixture, one can accurately calculate the initial amount of the analyte in the sample. This makes IDMS a primary ratio method of measurement, capable of producing highly accurate results with controlled sources of bias.[6] Consequently, it is extensively used by national metrology institutes for the certification of reference materials.[2]

Causality in Experimental Choice: The selection of IDMS as a quantification strategy is driven by the need to overcome common analytical challenges such as matrix effects, incomplete sample recovery, and instrument drift. In complex matrices, such as soil or biological fluids, co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification with traditional external calibration methods.[7] By incorporating an isotopically labeled internal standard that experiences the same matrix effects as the native analyte, the ratio of their signals remains constant, thus ensuring accuracy.

The Role of the Isotopic Internal Standard: The Case of Propazine (ring-13C3)

The ideal isotopic internal standard is a cornerstone of a robust IDMS method. It should be chemically identical to the analyte but mass-distinguishable. Propazine (ring-13C3) is an excellent example of such a standard for the analysis of propazine, a widely used herbicide.[8]

Key Characteristics of an Effective Isotopic Internal Standard:

-

Chemical Identity: The labeled standard must exhibit the same chemical and physical properties as the native analyte. This ensures it behaves identically during extraction, chromatography, and ionization.

-

Mass Difference: A sufficient mass difference between the labeled standard and the analyte is crucial to prevent spectral overlap and allow for their distinct detection by the mass spectrometer. The three ¹³C atoms in Propazine (ring-13C3) provide a +3 Da mass shift, which is easily resolved.

-

Isotopic Purity: The isotopic standard should have a high degree of isotopic enrichment to minimize its contribution to the native analyte's signal and vice versa. Propazine (ring-13C3) is commercially available with high isotopic purity, often exceeding 98%.[7][8]

-

Stability: The isotopic label should be in a position on the molecule that is not susceptible to exchange or loss during the analytical procedure. The ¹³C atoms incorporated into the stable triazine ring of propazine fulfill this requirement.

The use of a stable isotope-labeled internal standard like Propazine (ring-13C3) is particularly advantageous over deuterated standards in some instances, as deuterium labels can sometimes exhibit chromatographic shifts or be subject to hydrogen-deuterium exchange.

Experimental Workflow: A Self-Validating System

The IDMS workflow is designed to be a self-validating system, where each step is controlled and potential errors are minimized. The following diagram and protocol outline a typical workflow for the quantification of propazine in a soil sample using Propazine (ring-13C3) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: A generalized workflow for Isotope Dilution Mass Spectrometry.

Detailed Experimental Protocol

This protocol is a representative example and should be optimized and validated for specific laboratory conditions and matrices.

1. Preparation of Standards:

- Propazine Stock Solution (1 mg/mL): Accurately weigh ~10 mg of propazine reference standard and dissolve in methanol in a 10 mL volumetric flask.

- Propazine (ring-13C3) Stock Solution (100 µg/mL): Use a commercially available certified solution.[8]

- Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the propazine stock solution into a blank matrix extract. To each calibration standard, add a constant amount of the Propazine (ring-13C3) stock solution. This ensures the same concentration of the internal standard across all calibration points and samples.[9]

2. Sample Preparation:

- Accurately weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

- Add a known amount of the Propazine (ring-13C3) internal standard solution to the soil sample. The amount added should be chosen to yield an isotope ratio in the final extract that is close to 1, as this generally provides the optimal precision.

- Vortex the sample for 1 minute to ensure thorough mixing and allow it to equilibrate for at least 30 minutes. This step is critical for achieving isotopic equilibrium between the native analyte and the labeled standard.[6]

- Perform sample extraction. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often suitable for pesticides in soil.[7] This typically involves adding acetonitrile, followed by salting out with magnesium sulfate and sodium chloride.

- Centrifuge the sample and collect the acetonitrile supernatant.

- The extract may be subjected to a cleanup step, such as dispersive solid-phase extraction (d-SPE), to remove matrix interferences.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Employ a C18 reversed-phase column for the separation of propazine. A gradient elution with mobile phases consisting of water with a small amount of formic acid or ammonium acetate and methanol or acetonitrile is typically used.[10][11]

- Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.[12] The MRM transitions for propazine and its labeled internal standard should be optimized for maximum sensitivity and specificity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Propazine | 229.1 | 187.1 |

| Propazine (ring-13C3) | 232.1 | 190.1 |

4. Data Analysis and Quantification:

- Integrate the peak areas for the selected MRM transitions of both propazine and Propazine (ring-13C3).

- Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard for each sample and calibration standard.

- Construct a calibration curve by plotting the peak area ratio against the concentration ratio of the calibration standards.

- Determine the concentration of propazine in the samples by interpolating their peak area ratios on the calibration curve.

Method Validation and Uncertainty

A key aspect of ensuring the trustworthiness of an IDMS method is rigorous validation.[5] This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]

Uncertainty Budget: A comprehensive evaluation of the measurement uncertainty is essential for reporting high-quality data.[14][15] The overall uncertainty of the measurement result is a combination of the uncertainties from all input quantities.[16] The main sources of uncertainty in IDMS include:

-

Mass measurements of the sample and spike.

-

Purity of the analyte and internal standard.

-

Concentration of the spike solution.

-

Measurement of the isotope ratio.

The "Guide to the Expression of Uncertainty in Measurement" (GUM) provides a standardized framework for evaluating and expressing measurement uncertainty.[17][18]

Caption: Major contributors to the combined uncertainty in an IDMS measurement.

Conclusion

Isotope Dilution Mass Spectrometry, when properly implemented with a high-quality isotopic internal standard like Propazine (ring-13C3), stands as a definitive method for accurate and precise quantification. Its inherent ability to correct for analytical variability makes it an indispensable tool in regulated environments, reference material characterization, and any application where data of the highest metrological quality is required. By understanding the principles, carefully executing the experimental workflow, and rigorously evaluating the measurement uncertainty, researchers can generate data that is not only accurate but also defensible and trustworthy.

References

- Essex, R. M., et al. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous.

-

MDPI. (n.d.). Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil. MDPI. [Link]

-

Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

-

Britannica. (n.d.). Isotope dilution. Britannica. [Link]

-

Welch, M. J., et al. (1997). Isotope dilution mass spectrometry and the National Reference System. Clinical Chemistry. [Link]

-

Wikipedia. (n.d.). Isotope dilution. Wikipedia. [Link]

-

Chemistry For Everyone. (2023). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]

-

Rodríguez-Robledo, V., et al. (2019). Determination of atrazine and propazine metabolites deemed endocrine disruptors in human seminal plasma by LC–ESI-MS/MS. ResearchGate. [Link]

-

ResearchGate. (2009). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. [Link]

-

Agilent. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. Agilent. [Link]

-

Ellerbe, P., et al. (1999). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. Journal of Research of the National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. (n.d.). Uncertainty Evaluation in IDMS. Royal Society of Chemistry. [Link]

-

Ruhman, M. A. (2017). Prometryn, Atrazine, Simazine, and Propazine MRID: 49537101 Title. Regulations.gov. [Link]

-

SCIEX. (n.d.). iMethod Test for Triazine Pesticides (EPA Method 536)Version 1.0 for Cliquid Software. SCIEX. [Link]

-

Mathew, K. J. (2017). Guide to the expression of uncertainty in measurements. SciSpace. [Link]

-

BIPM. (2023). JCGM GUM-1:2023 Guide to the expression of uncertainty in measurement — Part 1: Introduction. BIPM. [Link]

-

Essco Calibration Laboratory. (n.d.). A Beginner's Guide to Uncertainty of Measurement. Essco Calibration Laboratory. [Link]

-

U.S. Environmental Protection Agency. (2015). Propazine Human Health Risk Assessment. Regulations.gov. [Link]

-

U.S. Environmental Protection Agency. (1974). Analysis of Pesticide Residues In Human And Environmental Samples. EPA NEPIC. [Link]

-

National Accreditation Board for Testing and Calibration Laboratories. (2022). Guidelines for Estimation and Expression of Uncertainty in Measurement. NABL. [Link]

Sources

- 1. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 2. Isotope dilution - Wikipedia [en.wikipedia.org]

- 3. osti.gov [osti.gov]

- 4. youtube.com [youtube.com]

- 5. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. isotope.com [isotope.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. esscolab.com [esscolab.com]

- 16. eas-eth.org [eas-eth.org]

- 17. scispace.com [scispace.com]

- 18. bipm.org [bipm.org]

Methodological & Application

High-Precision Quantitation of Propazine via LC-MS/MS Using Stable Isotope Dilution (Propazine ring-13C3)

Strategic Method Design

Objective: To establish a robust, self-validating quantification protocol for Propazine in complex aqueous and biological matrices, achieving sub-ppb sensitivity.

The Isotope Dilution Advantage: While Propazine is primarily an herbicide, its analysis often intersects with toxicology and environmental fate studies relevant to drug development workflows. The critical challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is matrix effect —specifically, ion suppression or enhancement caused by co-eluting components.

Standard external calibration often fails to account for these variations. This protocol utilizes Propazine (ring-13C3) as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike deuterated standards (e.g., Atrazine-d5), which may exhibit slight retention time shifts due to the deuterium isotope effect,

Materials & Reagents

-

Analyte: Propazine (CAS: 139-40-2).[1]

-

Internal Standard (IS): Propazine (ring-13C3).

-

Note: The

C label is incorporated into the triazine ring. Because the primary fragmentation pathway involves the loss of alkyl side chains (dealkylation) while preserving the ring, the mass shift is retained in the product ions.

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

-

Additives: Ammonium Acetate (1 M stock), Formic Acid.

-

SPE Cartridges: Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.

Experimental Workflow & Sample Preparation

This protocol provides two preparation tracks: Direct Injection (for clean water/high concentrations) and Solid Phase Extraction (SPE) (for complex matrices or trace analysis).

Diagram 1: Analytical Workflow

Caption: Dual-track workflow ensuring flexibility for varying sensitivity requirements. The IS is added prior to any manipulation to correct for extraction losses.

Protocol A: Solid Phase Extraction (Trace Analysis)

Target: < 0.1 ppb sensitivity in environmental or biological samples.

-

Conditioning: Pass 5 mL MeOH followed by 5 mL Water through the HLB cartridge. Do not let the cartridge dry.

-

Loading: Load 100 mL of sample (spiked with IS at 1.0 ppb) at a flow rate of ~5 mL/min.

-

Washing: Wash with 5 mL of 5% MeOH in Water to remove salts and polar interferences. Dry cartridge under vacuum for 5 mins.

-

Elution: Elute with 5 mL of Methanol.

-

Concentration: Evaporate the eluate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 1 mL of Initial Mobile Phase (90:10 Water:MeOH). Filter through a 0.2 µm PTFE syringe filter into an LC vial.

LC-MS/MS Method Optimization

Liquid Chromatography Conditions

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Sciex Exion).

-

Column: C18, 2.1 x 100 mm, 1.7 µm or 2.6 µm (e.g., Kinetex C18 or Acquity BEH C18).

-

Column Temp: 40°C.

-

Flow Rate: 0.35 mL/min.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Why Methanol? Triazines often show better selectivity and peak shape in Methanol compared to Acetonitrile.

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Start Gradient |

| 6.0 | 95 | Elution |

| 8.0 | 95 | Wash |

| 8.1 | 10 | Re-equilibration |

| 10.0 | 10 | End of Run |

Mass Spectrometry Parameters (MRM)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 450°C.

-

Capillary Voltage: 3500 V.

MRM Transitions:

The fragmentation of Propazine involves the loss of the isopropyl amine groups. Since the

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Mechanism |

| Propazine | 230.1 | 188.1 | Quantifier | 22 | Loss of propene (-42 Da) |

| 230.1 | 146.1 | Qualifier | 35 | Loss of 2x propene (-84 Da) | |

| Propazine-13C3 | 233.1 | 191.1 | Quantifier | 22 | Ring Label Conserved |

| 233.1 | 149.1 | Qualifier | 35 | Ring Label Conserved |

Diagram 2: Fragmentation Logic

Caption: Fragmentation pathway confirming the retention of the +3 Da mass shift in daughter ions.

Method Validation (Self-Validating Systems)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the method must be validated against regulatory standards (e.g., EPA Method 536 or FDA Bioanalytical Method Validation).

Linearity & Range

-

Range: 0.05 ppb to 50 ppb.

-

Curve Fit: Linear (1/x weighting).[2]

-

Acceptance:

. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).

Matrix Effect Assessment (The IS Check)

This is the critical "Trustworthiness" step.

-

Calculate the IS Response Factor : Compare the peak area of Propazine-13C3 in the extracted sample vs. a neat solvent standard.

-

Logic: If the IS signal in the sample is suppressed by >20% compared to solvent, the matrix is affecting ionization. However, because the analyte is suppressed by the exact same amount, the Area Ratio (Analyte/IS) remains accurate.

-

Action: If suppression >50%, perform additional clean-up or dilute the sample.

Precision & Accuracy

-

Intra-day (n=5): CV < 15%.

-

Inter-day (3 days): CV < 15%.

-

Recovery: Spike samples pre-extraction. Recovery should be 70-120%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Source contamination or poor solubility. | Clean ESI source. Ensure reconstitution solvent matches initial mobile phase. |

| High Backpressure | Particulates in sample. | Re-filter sample (0.2 µm). Check guard column. |

| IS Signal Drift | Matrix suppression. | Rely on Area Ratio for quantitation. Dilute sample 1:5 if drift is severe. |

| Peak Tailing | pH mismatch or column void. | Ensure Mobile Phases have 0.1% Formic Acid. Replace column. |

References

-

US EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Environmental Protection Agency.[2]

-

Cambridge Isotope Laboratories. (n.d.). Propazine (ring-13C3) Product Page and Specifications.

-

European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[3]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

Sources

Application Note: Precision Quantitation of Propazine in Environmental Matrices via Isotope Dilution GC-MS

Abstract & Core Directive

This protocol details the definitive methodology for the quantification of Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) in aqueous matrices.[1][2] Unlike general screening methods, this guide utilizes Isotope Dilution Mass Spectrometry (IDMS) with Propazine-d14 as the internal standard.[2] This approach corrects for matrix effects and extraction inefficiencies in real-time, providing superior accuracy over external calibration methods.[1][2]

Target Audience: Analytical Chemists, Environmental Scientists, and Quality Control Managers in regulated testing laboratories.[2]

Scientific Rationale (The "Why" Behind the Protocol)

The Challenge of Triazine Analysis

Triazine herbicides like Propazine are moderately polar (log Kow ~2.93) and thermally stable, making them ideal candidates for GC-MS.[1][2] However, environmental water samples often contain humic acids and particulate matter that can suppress ionization or interfere with extraction recovery.[2]

The Isotope Dilution Advantage

Standard EPA methods (e.g., 525.[2]2) often use a surrogate like Atrazine-d5.[1][2] While acceptable, it does not perfectly track Propazine's specific physicochemical behavior.[2]

-

Solution: Using Propazine-d14 (fully deuterated isopropyl groups) ensures that the internal standard and the analyte experience identical extraction losses, injection discrimination, and ionization suppression.

-

Result: The ratio of Analyte/Internal Standard remains constant regardless of sample loss, rendering the method self-correcting.

Materials & Reagents

| Reagent | Specification | Purpose |

| Analyte | Propazine (>98% purity) | Calibration Standard |

| Internal Standard (IS) | Propazine-d14 (>98% isotopic purity) | Quantification Reference |

| Solvents | Ethyl Acetate, Dichloromethane (DCM), Methanol (LC-MS Grade) | Extraction & Elution |

| SPE Cartridges | C18 (500 mg) or Polymeric DVB (200 mg) | Solid Phase Extraction |

| Drying Agent | Anhydrous Sodium Sulfate (Granular) | Water removal from extract |

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data generation. The logic relies on "spiking before extraction" to validate the entire process.

Caption: Figure 1. Isotope Dilution Workflow. Spiking Propazine-d14 prior to extraction (Step 2) allows the IS to compensate for recovery losses in Steps 4-8.[1][2]

Detailed Protocol

Standard Preparation

-

Stock Solutions (1.0 mg/mL): Dissolve 10 mg of Propazine and Propazine-d14 separately in 10 mL of Ethyl Acetate. Store at -20°C.

-

Spiking Solution (IS): Dilute Propazine-d14 stock to 5.0 µg/mL in Methanol.

-

Calibration Standards: Prepare a 5-point curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/L) containing Propazine. Add the same amount of IS Spiking Solution to each standard to achieve a constant IS concentration (e.g., 5.0 µg/L).

Sample Preparation (Solid Phase Extraction)

-

Conditioning: Rinse C18 cartridge with 5 mL Ethyl Acetate, followed by 5 mL Methanol, and finally 10 mL Reagent Water.[2] Do not let the cartridge go dry.

-

Loading: Add 100 µL of IS Spiking Solution to 1 L of water sample. Pass sample through cartridge at ~10 mL/min.[2]

-

Drying: After loading, dry the cartridge under full vacuum for 10 minutes to remove residual water (critical for GC injection).[2]

-

Elution: Elute with 5 mL Ethyl Acetate followed by 5 mL Dichloromethane (DCM).

-

Concentration: Dry the eluate over anhydrous sodium sulfate if visible water remains. Evaporate to dryness under Nitrogen at 40°C and reconstitute in 1.0 mL Ethyl Acetate .

GC-MS Instrumentation & Conditions

-

System: Agilent 7890/5977 or equivalent.

-

Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm) or TG-5SilMS.[1][2]

-

Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[2]

Temperature Program:

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|---|

| Initial | - | 45 | 1.0 |

| Ramp 1 | 20 | 160 | 0 |

| Ramp 2 | 5 | 240 | 0 |

| Ramp 3 | 20 | 300 | 2.0 |[1][2]

Mass Spectrometry Parameters (SIM Mode)

To achieve maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode.[2] The fragmentation of Propazine involves the loss of a methyl group (M-15) from the isopropyl chain.

| Compound | Type | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time (ms) |

| Propazine | Target | 214 (M-CH3) | 229 (M+), 172 | 50 |

| Propazine-d14 | Internal Std | 225 (M-CD3) | 243 (M+) | 50 |

*Note: Propazine-d14 (MW ~243) loses a deuterated methyl group (CD3, mass 18).[1][2] 243 - 18 = 225.[1][2]

Data Analysis & Calculations

Response Factor (RF) Calculation:

Sample Concentration (

-

Linearity Check: The %RSD of the RFs across the calibration curve must be <20%.

-

Recovery Check: Calculated recovery of the IS in samples should be 70-130% relative to the calibration blank.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Incomplete Elution or Wet Extract | Ensure cartridge is fully dried before elution. Residual water blocks organic solvent access to pores.[2] |

| Peak Tailing | Active Sites in Inlet | Replace liner with a deactivated splitless liner (e.g., Ultra Inert).[2] Trim 10cm from column guard.[2] |

| Interference at m/z 214 | Plasticizers (Phthalates) | Phthalates often have ions at 149/223 but can fragment.[2] Use m/z 229 as a confirmation ratio check. |

References

-

U.S. EPA. (1995).[2] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[2] Revision 2.0.

-

Thermo Fisher Scientific. (2011).[2][3] Analysis of Triazine Pesticides in Wastewater by GC/MS. Application Note ANCCSGCPESTWW.[2][3]

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 4937, Propazine.[2]

-

MedChemExpress. (2024).[2] Propazine-d14 Product Information and Spectral Data.[1][2][4]

Sources

Isotope dilution analysis of propazine in environmental matrices

Application Note: High-Precision Isotope Dilution LC-MS/MS for Propazine in Environmental Matrices

Part 1: Executive Summary

This guide details a rigorous protocol for the quantification of Propazine in complex environmental matrices (soil, sediment, and surface water) using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While standard external calibration is common, it fails to account for the severe matrix effects (ion suppression/enhancement) typical in environmental analysis. This protocol utilizes Propazine-d14 , a stable isotopically labeled internal standard (SIL-IS), added prior to sample extraction. This transforms the analysis into a self-validating system where the internal standard acts as a surrogate for recovery losses and a normalizer for ionization efficiency, ensuring data integrity compatible with GLP and regulatory standards (e.g., EPA Method 536).

Part 2: Scientific Foundation & Logic

The Challenge: Matrix Effects in ESI

In Electrospray Ionization (ESI), co-eluting matrix components (humic acids in soil, dissolved organic matter in water) compete with the analyte for charge in the LC-MS source. This results in Ion Suppression , where the signal for Propazine is artificially lowered, leading to under-reporting of contamination levels.

The Solution: Isotope Dilution

Isotope dilution relies on the principle that a deuterated analog (Propazine-d14) is chemically identical to the native target (Propazine) but distinguishable by mass.

-

Causality: Because they are chemically identical, they share the same extraction recovery rate and retention time.

-

Correction: Any suppression affecting Propazine affects Propazine-d14 to the exact same degree. By quantifying the ratio of the two signals rather than the absolute area, matrix effects are mathematically cancelled out.

The Self-Validating Equation

The concentration of Propazine (

Where:

- = Concentration of Internal Standard added (known constant).

- = Peak Area of Native Propazine.

- = Peak Area of Propazine-d14.

- = Relative Response Factor (determined during calibration).

Part 3: Experimental Protocols

Reagents & Standards

-

Native Standard: Propazine (Purity >98%).

-

Internal Standard (IS): Propazine-d14 (Isotopic purity >99%). Crucial: Do not use a generic triazine (e.g., Atrazine-d5) as it will not co-elute perfectly, negating the matrix correction.

-

Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

-

Additives: Ammonium Acetate (buffer), Formic Acid.

Workflow Visualization

The following diagram illustrates the critical "Spike-Before-Extract" workflow required for valid IDMS.

Caption: Figure 1. Isotope Dilution Workflow. The Internal Standard must be equilibrated with the matrix to mimic native analyte binding.

Sample Preparation Protocol

A. Surface/Drinking Water (Based on EPA 536) [1]

-

Collection: Collect 50 mL water sample in amber glass vials.

-